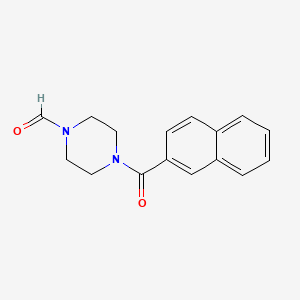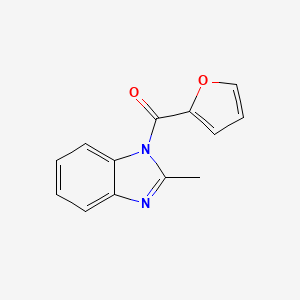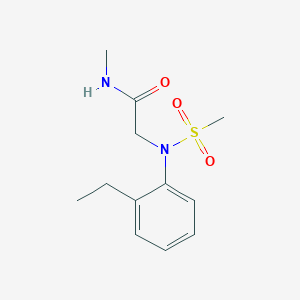
N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, commonly known as "EMD 57033," is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) and has been found to have potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
EMD 57033 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. It has been found to have a positive effect on cognitive function and memory in animal models and has shown promise as a treatment for cognitive deficits associated with Alzheimer's disease. Additionally, EMD 57033 has been shown to have potential as an analgesic and as a treatment for neuropathic pain.
Mecanismo De Acción
EMD 57033 is a selective inhibitor of the N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting this compound, EMD 57033 increases the availability of glycine in the synaptic cleft, which enhances the activity of N-methyl-D-aspartate (NMDA) receptors. This, in turn, leads to the modulation of glutamatergic neurotransmission, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
EMD 57033 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glycine in the brain, which enhances the activity of NMDA receptors. This, in turn, leads to the modulation of glutamatergic neurotransmission, which is believed to be involved in the pathophysiology of various neurological and psychiatric disorders. Additionally, EMD 57033 has been found to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its positive effects on cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMD 57033 is its high selectivity for the N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide transporter. This makes it a useful tool for studying the role of glycine and NMDA receptors in various neurological and psychiatric disorders. Additionally, EMD 57033 has been shown to have a good safety profile in animal studies, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of EMD 57033 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research related to EMD 57033. One area of interest is the potential use of EMD 57033 as a treatment for cognitive deficits associated with Alzheimer's disease. Another area of interest is the development of more potent and selective N~2~-(2-ethylphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide inhibitors, which may have even greater therapeutic potential. Additionally, further studies are needed to elucidate the exact mechanism of action of EMD 57033 and to determine its safety and efficacy in humans.
Métodos De Síntesis
EMD 57033 can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylmagnesium bromide with N-methyl-N-(methylsulfonyl)glycine tert-butyl ester, followed by the removal of the tert-butyl protecting group using trifluoroacetic acid. The final product is obtained by recrystallization from ethyl acetate.
Propiedades
IUPAC Name |
2-(2-ethyl-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-10-7-5-6-8-11(10)14(18(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMSERKZGGRPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)
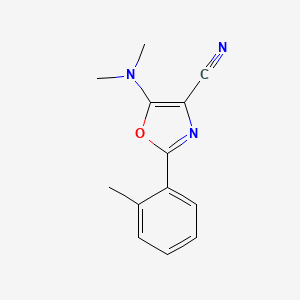

![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
![1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5769267.png)
![3-[(3-chloro-4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5769272.png)
![5-[1-isopropyl-2-methyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5769277.png)
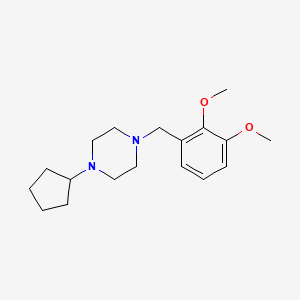
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5769291.png)
![2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5769303.png)
![7-ethyl-1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5769308.png)
